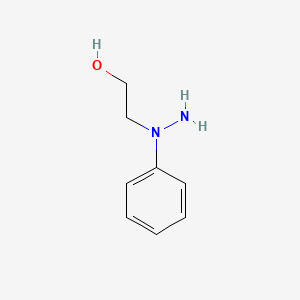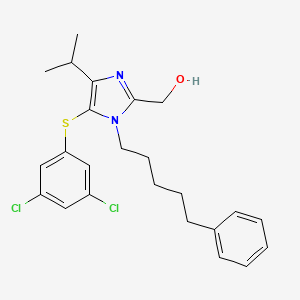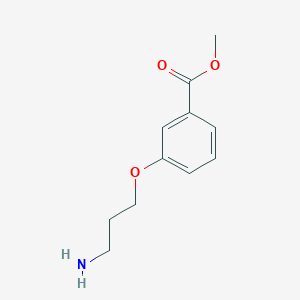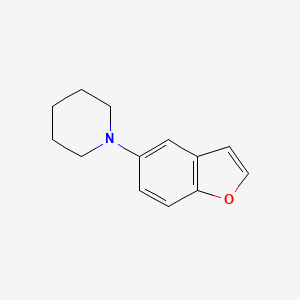
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxole, characterized by the presence of a hydroxyl group (-OH) attached to the ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL typically involves the reaction of 2,2-Dimethyl-1,3-benzodioxole with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zirconium tetrachloride (ZrCl4) can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
Aplicaciones Científicas De Investigación
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
- 2,2-Dimethyl-1,3-benzodioxole
- 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile
- 1,3-Benzodioxole-5-ethanamine
Comparison: Compared to its analogs, 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is unique due to the presence of the ethanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-9-4-3-8(5-6-12)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
GHTOSIDDOPIURF-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C=C(C=C2)CCO)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8744219.png)







![2-Amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile](/img/structure/B8744318.png)
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)



